molecular formula C12H11N3O4S B2821420 4-Ethoxy-N-(5-nitrothiazol-2-yl)benzamide

4-Ethoxy-N-(5-nitrothiazol-2-yl)benzamide

Cat. No.: B2821420
M. Wt: 293.30 g/mol
InChI Key: LMDLIMGAGZHZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MID-1 is a chemical compound known for its role as an inhibitor of the interaction between Mitsugumin 53 and Insulin Receptor Substrate-1. This interaction disruption leads to elevated levels of Insulin Receptor Substrate-1 expression and increased insulin signaling and glucose uptake in skeletal muscle .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MID-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions.

Industrial Production Methods: Industrial production of MID-1 is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis followed by purification techniques such as preparative chromatography .

Chemical Reactions Analysis

Types of Reactions: MID-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction produces reduced forms of MID-1 .

Scientific Research Applications

MID-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Investigated for its role in disrupting the interaction between Mitsugumin 53 and Insulin Receptor Substrate-1, leading to increased insulin signaling.

    Medicine: Explored for potential therapeutic applications in conditions related to insulin signaling and glucose uptake.

    Industry: Utilized in the development of new chemical processes and products

Mechanism of Action

MID-1 exerts its effects by disrupting the molecular association between Mitsugumin 53 and Insulin Receptor Substrate-1. This disruption prevents Mitsugumin 53-induced ubiquitination and degradation of Insulin Receptor Substrate-1, leading to elevated levels of Insulin Receptor Substrate-1 expression. The increased Insulin Receptor Substrate-1 levels enhance insulin signaling and glucose uptake in skeletal muscle .

Comparison with Similar Compounds

Uniqueness: MID-1 is unique in its specific disruption of the Mitsugumin 53 and Insulin Receptor Substrate-1 interaction, leading to distinct effects on insulin signaling and glucose uptake. This specificity makes it a valuable tool in research focused on insulin signaling pathways .

Properties

IUPAC Name

4-ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c1-2-19-9-5-3-8(4-6-9)11(16)14-12-13-7-10(20-12)15(17)18/h3-7H,2H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDLIMGAGZHZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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